Steviol glycosides are intensely sweet, approximately 250-300 times sweeter than sucrose (table sugar) []. This makes them a promising alternative sweetener for individuals with diabetes or those seeking to control blood sugar levels. Research suggests steviol glycosides do not elevate blood sugar levels and may even improve insulin sensitivity [].
Due to the high demand for steviol glycosides, researchers are actively investigating methods to improve their production and quality. This includes exploring alternative extraction methods, genetic engineering of Stevia plants to increase steviol glycoside content, and even developing methods for microbial synthesis of these compounds [, ].
While the sweetening properties of steviol glycosides are well established, research delves deeper into their potential health benefits:
Several studies suggest steviol glycosides may possess antidiabetic properties. They may improve insulin secretion, increase glucose uptake in cells, and reduce inflammation associated with type 2 diabetes [].
Steviol glycosides exhibit antioxidant and anti-inflammatory properties in various cell and animal models []. These properties may contribute to reducing the risk of chronic diseases like cardiovascular disease and certain cancers.
Preliminary research suggests steviol glycosides may have anticancer properties. They may inhibit the growth and proliferation of various cancer cell lines []. However, more research is needed to understand the underlying mechanisms and potential therapeutic applications.
Steviol is a diterpene compound primarily derived from the leaves of the South American plant Stevia rebaudiana. First isolated in 1931, its full chemical structure was elucidated in 1960. Steviol serves as the aglycone for several steviol glycosides, which are responsible for the intense sweetness of stevia leaves, making them popular as natural sweeteners. The sweetness of steviol glycosides can be significantly higher than that of sucrose, with some sources reporting it to be between 30 and 320 times sweeter than sucrose, depending on the specific glycoside and its concentration .
Steviol itself is not directly involved in biological systems. However, its glycosylated derivatives, steviol glycosides, interact with taste receptors on the tongue, particularly the sweet taste receptor T1R2 []. This interaction triggers the perception of sweetness without contributing calories or affecting blood sugar levels [].
Steviol can undergo various chemical transformations. One notable reaction is its conversion into isosteviol through a rearrangement known as the Wagner-Meerwein rearrangement when treated with acids. Additionally, steviol can be glycosylated to form steviol glycosides, which involves the addition of sugar moieties to its structure, enhancing its sweetness properties . Enzymatic hydrolysis is typically used to obtain steviol from its glycosides, such as stevioside and rebaudioside A .
Steviol and its glycosides exhibit several biological activities that contribute to their use in food and health applications. Research indicates that steviol glycosides possess anti-inflammatory, anti-hyperglycemic, and anti-hypertensive properties. They may also aid in cholesterol reduction and have been shown to improve cell regeneration and blood clotting. Furthermore, these compounds have been studied for their potential role in suppressing neoplastic growth and protecting against gastrointestinal tract ulceration .
The biosynthesis of steviol occurs in the green tissues of Stevia rebaudiana, beginning with the non-mevalonate pathway that produces isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These precursors are then converted into geranylgeranyl diphosphate, which undergoes cyclization to form kaurene. Subsequent oxidation leads to the formation of kaurenoic acid, which is finally hydroxylated to produce steviol .
In laboratory settings, steviol can be synthesized through enzymatic hydrolysis of stevioside or other glycosides using specific enzymes that cleave the sugar moieties from the aglycone structure .
Steviol is primarily utilized in the food industry as a natural sweetener under various trade names. Its high sweetness level allows it to be used in a wide range of products, including beverages, desserts, and dietary supplements aimed at reducing sugar intake without sacrificing taste. Beyond food applications, steviol glycosides have been explored for their potential health benefits, including weight management and metabolic health improvements .
Studies on steviol have indicated its interactions with various physiological pathways. For instance, it has been shown to modulate insulin sensitivity and glucose metabolism, making it a candidate for dietary interventions in diabetes management. Additionally, research suggests that steviol glycosides may influence gut microbiota composition and activity, contributing to their health benefits .
Several compounds are structurally or functionally similar to steviol. These include:
Compound | Sweetness Relative to Sucrose | Notable Characteristics |
---|---|---|
Steviol | 30-320 times | Aglycone of all steviol glycosides |
Stevioside | 110-270 times | Bitter aftertaste |
Rebaudioside A | 150-320 times | Least bitterness among glycosides |
Rebaudioside C | 40-60 times | Less sweet than rebaudioside A |
Dulcoside A | 30 times | Mild sweetness |
Rubusoside | Varies | Found in Rubus chingii |